![molecular formula C18H18N4O3 B2552230 5-苄基-7-(吗啉-4-羰基)-2H-吡唑并[4,3-c]吡啶-3(5H)-酮 CAS No. 1219845-24-5](/img/structure/B2552230.png)

5-苄基-7-(吗啉-4-羰基)-2H-吡唑并[4,3-c]吡啶-3(5H)-酮

货号 B2552230

CAS 编号:

1219845-24-5

分子量: 338.367

InChI 键: CMOYOXJBBUPHGT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

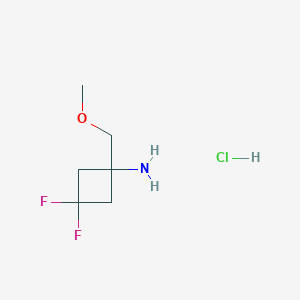

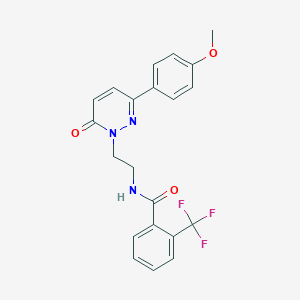

The compound “5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridin-3-one core, which is a type of heterocyclic compound. This core is substituted with a benzyl group at the 5-position and a morpholine-4-carbonyl group at the 7-position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridin-3-one core suggests that the compound may have interesting electronic and steric properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazolo[4,3-c]pyridin-3-one core and the benzyl and morpholine-4-carbonyl substituents. The benzylic position is known to be particularly reactive, often undergoing oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could influence its solubility in water and other solvents .科学研究应用

- Pinacol boronic esters serve as valuable building blocks in organic synthesis. They are particularly useful in Suzuki–Miyaura coupling reactions, where they participate in the formation of carbon-carbon bonds. This versatile coupling method enables the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

- The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this selective hydromethylation. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

- These applications highlight the utility of protodeboronation in constructing complex molecular frameworks .

- Boron moieties in pinacol boronic esters can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for chemical reactions where the boron moiety remains in the product .

- Boronic esters, including pinacol esters, have played a significant role in chiral hydroboration reactions. These reactions allow for the introduction of boron into specific positions of organic molecules with high enantioselectivity. The resulting chiral boron compounds find applications in asymmetric synthesis .

- Although specific applications related to this compound are not widely documented, boronic esters have been explored in drug discovery and medicinal chemistry. Researchers investigate their potential as pharmacophores or as intermediates in the synthesis of bioactive compounds .

Organic Synthesis and Suzuki–Miyaura Coupling

Hydromethylation of Alkenes

Total Synthesis of Natural Products

Boron Chemistry and Functional Group Transformations

Chiral Hydroboration Reactions

Drug Discovery and Medicinal Chemistry

Safety Note

- The compound has a melting point range of 217–222°C and is not flammable. However, always handle chemicals with care and refer to safety data sheets for detailed safety information .

未来方向

属性

IUPAC Name |

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-17-14-11-21(10-13-4-2-1-3-5-13)12-15(16(14)19-20-17)18(24)22-6-8-25-9-7-22/h1-5,11-12H,6-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOYOXJBBUPHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

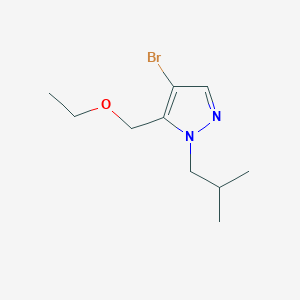

4-bromo-5-(ethoxymethyl)-1-isobutyl-1H-pyrazole

1856088-78-2

2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol

1215950-73-4

![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)

![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)

![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)

![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)